Product packaging for 1-Bromo-3,5-dimethyladamantane-d6(Cat. No.:CAS No. 1189429-92-2)

1-Bromo-3,5-dimethyladamantane-d6

Cat. No.: B562675
CAS No.: 1189429-92-2
M. Wt: 249.225
InChI Key: QUCXLVDIVQWYJR-WFGJKAKNSA-N
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Description

Foundational Aspects of Adamantane (B196018) Cage Hydrocarbons in Chemical Science

Adamantane is a fascinating polycyclic hydrocarbon with the chemical formula C₁₀H₁₆. wikipedia.org Its name, derived from the Greek "adamantinos" meaning "like diamond," alludes to the arrangement of its ten carbon atoms, which mirrors the fundamental repeating unit of the diamond crystal lattice. wikipedia.org This structure, composed of three fused cyclohexane (B81311) rings in a strain-free chair conformation, imparts exceptional rigidity and thermal stability to the molecule. wikipedia.orgstudysmarter.co.uk

First isolated from petroleum in 1933, adamantane and its derivatives have become a cornerstone in various fields of chemistry. nih.gov The lipophilic and bulky nature of the adamantane cage is widely exploited in medicinal chemistry and drug design. researchgate.netpublish.csiro.au Incorporating an adamantyl group into a drug molecule can enhance its lipophilicity, which may improve its absorption, distribution, and pharmacokinetic profile. nih.govresearchgate.net The rigid framework can also serve as a robust anchor for pharmacophores, positioning them precisely for interaction with biological targets like enzymes or receptors. publish.csiro.aunih.gov Furthermore, the adamantane scaffold can protect nearby functional groups from metabolic degradation, thereby increasing the drug's stability and duration of action. nih.gov

Overview of 1-Bromo-3,5-dimethyladamantane-d6 as a Research Target and Synthon

This compound emerges as a compound of interest primarily in the context of pharmaceutical development and as a specialized chemical tool. Its structure consists of a 1,3-dimethyladamantane (B135411) core, which is brominated at one of the tertiary bridgehead carbons. Crucially, the six hydrogen atoms of the two methyl groups are replaced with deuterium (B1214612).

The primary role of this deuterated compound is as a synthon and an internal standard in the synthesis and analysis of the drug Memantine (B1676192). Memantine, or 1-amino-3,5-dimethyladamantane, is a medication used to treat moderate-to-severe Alzheimer's disease. google.comgoogle.com 1-Bromo-3,5-dimethyladamantane (B142378) is a key intermediate in the synthesis of Memantine. google.comchemicalbook.comresearchgate.net The deuterated version, this compound, is particularly valuable in pharmacokinetic studies and for quantifying Memantine and its metabolites in biological samples with high accuracy using mass spectrometry.

The synthesis of this compound would likely follow a similar pathway to its non-deuterated analog, starting from a deuterated precursor. The synthesis of 1-bromo-3,5-dimethyladamantane typically involves the bromination of 1,3-dimethyladamantane. google.comchemicalbook.com Therefore, the synthesis of the d6-variant would logically start with 1,3-di(methyl-d3)adamantane.

Below are the key properties of this compound:

PropertyValue
Chemical Name (1r,3R,5S,7r)-1-Bromo-3,5-bis(methyl-d3)adamantane
CAS Number 1189429-92-2
Molecular Formula C₁₂H₁₃D₆Br
Molecular Weight 249.2 g/mol

Data sourced from commercial suppliers. researchgate.netclearsynth.com

While extensive published research specifically detailing the use of this compound in complex biological or mechanistic studies is not abundant, its role as a critical tool in the pharmaceutical industry underscores its importance. It serves as a prime example of how the principles of adamantane chemistry and stable isotope labeling converge to create enabling molecules for drug development and analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19Br B562675 1-Bromo-3,5-dimethyladamantane-d6 CAS No. 1189429-92-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3,5-bis(trideuteriomethyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCXLVDIVQWYJR-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)Br)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 3,5 Dimethyladamantane D6

Strategies for Deuterium (B1214612) Incorporation into the Adamantane (B196018) Scaffold

The synthesis of 1-Bromo-3,5-dimethyladamantane-d6, chemically defined as (1r,3R,5S,7r)-1-Bromo-3,5-bis(methyl-d3)adamantane, necessitates the initial preparation of a deuterated 1,3-dimethyladamantane (B135411) precursor where the deuterium atoms are located on the methyl groups.

Synthesis of Deuterated 1,3-Dimethyladamantane Precursors

The primary challenge lies in the selective introduction of two deuterated methyl groups at the bridgehead positions of the adamantane core.

While catalytic deuteration is a common method for introducing deuterium, direct catalytic deuteration of adamantane or its derivatives to achieve specific methylation is not a straightforward or commonly reported method. These reactions often lack the required regioselectivity for introducing methyl groups at specific positions.

A more controlled and practical approach involves a stepwise synthesis. A plausible and effective strategy commences with a readily available adamantane derivative, such as 1,3-adamantanedicarboxylic acid. This dicarboxylic acid can be synthesized from adamantane through various oxidative procedures. chemicalbook.comchemicalbook.comgoogle.com

The key step for deuterium incorporation is the reduction of the carboxylic acid groups. Using a powerful deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), the two carboxylic acid moieties can be converted into deuterated hydroxymethyl groups (-CD₂OH). masterorganicchemistry.commasterorganicchemistry.comyoutube.com This reaction provides a direct and efficient route to 1,3-bis(hydroxymethyl-d₂)-adamantane.

Subsequent conversion of the deuterated alcohol groups to deuterated methyl groups is required. This can be achieved through a two-step process. First, the deuterated alcohols are converted to the corresponding bromides, 1,3-bis(bromomethyl-d₂)-adamantane, using a reagent like phosphorus tribromide (PBr₃). masterorganicchemistry.combyjus.comcommonorganicchemistry.com Finally, the deuterated bromomethyl groups can be reduced to the desired deuterated methyl groups (-CD₃) using a suitable reducing agent, thereby yielding 1,3-dimethyladamantane-d6 (B1419323).

Introduction of Deuterium at Methyl Positions (bis(methyl-d3))

As established in the stepwise synthesis, the most reliable method for introducing deuterium specifically at the methyl positions is through the reduction of precursor functional groups. The reduction of 1,3-adamantanedicarboxylic acid with LiAlD₄ to form 1,3-bis(hydroxymethyl-d₂)-adamantane, followed by conversion to and reduction of the corresponding bromides, ensures the precise placement of the six deuterium atoms on the two methyl groups, resulting in the desired 1,3-dimethyladamantane-d6 (1,3-bis(methyl-d3)adamantane).

Bromination Pathways for Adamantane Derivatives

With the deuterated precursor, 1,3-dimethyladamantane-d6, in hand, the final step is the introduction of a bromine atom at one of the remaining bridgehead positions.

Regioselective Bromination of 1,3-Dimethyladamantane-d6

The bromination of adamantane and its derivatives is a well-studied reaction. The tertiary hydrogens at the bridgehead positions are significantly more reactive towards electrophilic and radical substitution than the secondary hydrogens. This inherent reactivity allows for highly regioselective bromination.

A common and effective method for the bromination of 1,3-dimethyladamantane is the use of elemental bromine (Br₂). google.comchemicalbook.com The reaction is typically carried out in a suitable solvent, and often in the presence of a catalytic amount of a Lewis acid or a protic acid to enhance the electrophilicity of the bromine. A patented procedure describes the bromination of 1,3-dimethyladamantane using bromine in the presence of a catalytic amount of hydrobromic acid (HBr) in acetic acid. google.com This method is reported to be high-yielding. The reaction proceeds via an electrophilic substitution mechanism where the adamantane acts as the nucleophile attacking the polarized bromine molecule. rsc.orgacs.org

The reaction conditions for the bromination of the deuterated analog, 1,3-dimethyladamantane-d6, are expected to be very similar to those for the non-deuterated compound. The presence of deuterium on the methyl groups should not significantly affect the reactivity of the bridgehead positions towards bromination. Therefore, treating 1,3-dimethyladamantane-d6 with bromine under the conditions described for the non-deuterated starting material will lead to the desired product, this compound.

Reagent/CatalystSolventTemperature (°C)Yield (%)Reference
Br₂ / HBr (cat.)Acetic Acid50-55High google.com
Br₂ / AlBr₃-BBr₃Not specifiedNot specifiedHigh rsc.org
BrCCl₃ / Mo(CO)₆None (neat)140-16090-99 google.com
N-Bromosuccinimide (NBS)AcetonitrileRoom Temp- nih.gov

Table 1: Reported Conditions for the Bromination of Adamantane Derivatives. This table summarizes various reported methods for the bromination of adamantane and its derivatives, which are applicable to the synthesis of this compound.

Optimized Reaction Conditions for High Yield and Purity

The bromination of 3,5-dimethyladamantane-d6 to yield this compound with high efficiency and purity requires carefully optimized reaction conditions. The adamantane cage is susceptible to reaction at its tertiary bridgehead carbons, and controlling the selectivity of this reaction is paramount.

Several methods have been developed for the bromination of adamantane derivatives. One effective method involves the use of elemental bromine in the presence of a Lewis acid catalyst, such as aluminum trichloride. This approach facilitates the electrophilic attack of bromine on the electron-rich C-H bond at the bridgehead position. Another established procedure utilizes hydrobromic acid in acetic acid, followed by the addition of bromine. google.com

For enhanced selectivity and milder reaction conditions, alternative brominating agents can be employed. N-Bromosuccinimide (NBS) is a common reagent for allylic and benzylic bromination, but in the presence of a radical initiator or under acidic conditions, it can also be used for the bromination of alkanes. The use of bromotrichloromethane (B165885) in the presence of a molybdenum hexacarbonyl catalyst has also been reported for the synthesis of 1-bromoadamantane (B121549). google.com

A representative set of optimized conditions for the non-deuterated analogue, which are applicable to the deuterated substrate, is presented below:

ParameterOptimized ConditionRationale
Starting Material 3,5-dimethyladamantane-d6Deuterated precursor for the target molecule.
Brominating Agent Bromine (Br₂) with a Lewis acid (e.g., AlCl₃) or HBr/AcOHEffective electrophilic brominating systems for adamantanes. google.comchemicalbook.com
Solvent 1,2-dichloroethane or Acetic AcidProvides a suitable reaction medium and facilitates the reaction. google.comchemicalbook.com
Temperature 15°C to 55°CControlled temperature minimizes side reactions and ensures selective bromination. google.comchemicalbook.com
Reaction Time 5-12 hoursSufficient time for the reaction to proceed to completion. google.comgoogle.comchemicalbook.com
Work-up Quenching with sodium bisulfite solution, followed by aqueous washesRemoves excess bromine and acidic byproducts. chemicalbook.com

Control of Isomer Formation and Byproduct Minimization

In the bromination of 3,5-dimethyladamantane-d6, the primary goal is the selective formation of the 1-bromo isomer. The adamantane cage possesses two types of bridgehead (tertiary) carbons and six secondary carbons. Due to the electron-donating effect of the alkyl groups and the inherent stability of the resulting tertiary carbocation intermediate, electrophilic substitution is strongly favored at the unsubstituted bridgehead positions.

The two unsubstituted bridgehead positions in 3,5-dimethyladamantane are equivalent, leading to a single desired monosubstituted product. However, over-bromination to form di- or tri-bromo adamantanes can occur, particularly under harsh conditions or with an excess of the brominating agent. The formation of isomers where bromine substitutes at a secondary carbon is generally not favored due to the higher activation energy required.

Strategies to control isomer formation and minimize byproducts include:

Stoichiometric control of the brominating agent: Using a controlled amount of bromine or other brominating agent helps to prevent multiple brominations on the adamantane core.

Controlled reaction temperature: Lowering the reaction temperature can increase the selectivity of the reaction, favoring the thermodynamically more stable product and reducing the rate of side reactions. google.com

Dropwise addition of reagents: Slow addition of the brominating agent to the solution of the adamantane derivative helps to maintain a low instantaneous concentration of the electrophile, thereby minimizing unwanted side reactions. google.com

Use of selective brominating agents: While elemental bromine is effective, reagents like N-bromosuccinimide can sometimes offer greater selectivity.

Advanced Synthetic Routes and Process Optimization

To improve the efficiency, safety, and scalability of the synthesis of this compound, advanced synthetic routes and process optimization strategies are continuously being explored.

One-Pot Reaction Sequences

For instance, if starting from 1,3-adamantanedicarboxylic acid, a one-pot procedure might involve the reduction to the diol, conversion to a suitable leaving group, reduction to the deuterated methyl groups, and subsequent bromination, all within a single reactor. While a complete one-pot synthesis for this specific multi-step transformation is challenging due to the incompatibility of reagents, process improvements that combine steps are highly sought after. A more feasible approach is a "one-pot" process for the final bromination and subsequent conversion to a downstream product, which has been described for the synthesis of Memantine (B1676192) from 1-bromo-3,5-dimethyladamantane (B142378). chemicalbook.com

Development of Scalable Laboratory Synthesis Procedures

The transition of a synthetic procedure from a small-scale laboratory experiment to a larger, scalable process requires careful consideration of several factors to ensure safety, consistency, and efficiency. For the bromination of 3,5-dimethyladamantane-d6, key considerations for a scalable procedure include:

Heat Management: Bromination reactions are often exothermic. On a larger scale, efficient heat dissipation is critical to maintain a stable reaction temperature and prevent runaway reactions. The use of a jacketed reactor with a circulating coolant is standard practice.

Mass Transfer: Ensuring efficient mixing of the reactants is crucial for maintaining a homogeneous reaction mixture and avoiding localized "hot spots" or areas of high reagent concentration. Mechanical stirring with appropriate impeller design is necessary.

Reagent Addition: The rate of addition of the brominating agent must be carefully controlled on a larger scale to manage the exotherm and minimize the formation of byproducts. A programmable syringe pump or addition funnel can be used for this purpose.

Work-up and Product Isolation: Handling large volumes of reaction mixture and extraction solvents requires appropriate equipment. The distillation of solvents and the final product must be performed using equipment suited for larger volumes. A patent for the preparation of 1-bromo-3,5-dimethyladamantane describes a process that has been developed with scalability in mind, detailing specific volumes and temperatures for a 100-gram scale reaction. google.com

Isolation and Purification Techniques for Deuterated Bromo-Adamantanes

The final stage in the synthesis of this compound is the isolation and purification of the target compound from the reaction mixture to achieve the high purity required for its intended applications.

The initial work-up typically involves quenching the reaction with a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) to destroy any unreacted bromine. chemicalbook.com This is followed by washing the organic phase with an aqueous base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts, and then with brine to remove water-soluble impurities. The organic solvent is subsequently removed under reduced pressure.

The crude product, which may be a liquid or a low-melting solid, is then subjected to one or more of the following purification techniques:

Distillation: For liquid products, vacuum distillation is an effective method for separating the desired compound from non-volatile impurities and byproducts with significantly different boiling points. chemicalbook.com

Recrystallization: If the product is a solid, recrystallization from a suitable solvent is a powerful purification technique. For bromo-adamantanes, solvents such as methanol (B129727) or ethanol (B145695) are often used. google.com The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the mother liquor.

Column Chromatography: This is a highly versatile purification method that separates compounds based on their differential adsorption to a stationary phase. For the non-polar this compound, silica (B1680970) gel is a common stationary phase, and a non-polar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate, would be used. This technique is particularly useful for removing closely related isomers or byproducts.

Sublimation: For solid adamantane derivatives, sublimation under high vacuum can be an excellent final purification step to obtain highly pure material, as it effectively removes non-volatile impurities.

The purity of the final product is typically confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine chemical purity and confirm the isotopic enrichment, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure and the position of the deuterium labels.

Isotopic Effects and Theoretical Investigations of Deuterated Adamantanes

Kinetic Isotope Effects in Reactions Involving Deuterated Adamantane (B196018) Systems

The substitution of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect is a powerful tool for elucidating reaction mechanisms, particularly for determining the rate-limiting step and the structure of transition states. In adamantane systems, which often react via carbocationic intermediates, KIE studies are particularly revealing.

The experimental determination of KIE involves comparing the reaction rate constant for the non-deuterated (isotopically normal) reactant (kH) with that of the deuterated reactant (kD). For 1-Bromo-3,5-dimethyladamantane (B142378), a common reaction studied is solvolysis, where the carbon-bromine bond breaks to form a tertiary carbocation. In the case of 1-Bromo-3,5-dimethyladamantane-d6, the deuterium atoms are located on the methyl groups, remote from the reacting C-Br bond.

This arrangement is ideal for studying secondary kinetic isotope effects. Unlike primary KIEs, where a bond to the isotope is broken in the rate-determining step, secondary KIEs arise from changes in the vibrational environment of the isotope between the reactant and the transition state. The solvolysis of adamantyl systems often proceeds through an SN1-type mechanism, involving the formation of a planar carbocation intermediate. The change in hybridization from sp3 in the reactant to sp2 in the transition state leading to the carbocation alters the vibrational frequencies of C-H (or C-D) bonds at the β-position.

Experimental determination involves careful measurement of reaction rates, typically using spectroscopic or conductometric methods, under identical conditions for both the deuterated and non-deuterated compounds. The ratio kH/kD for β-secondary KIEs is typically greater than 1 (a "normal" KIE), indicating that the non-deuterated compound reacts faster. This is because the C-H bending vibrations are of lower frequency in the more sterically crowded sp2-like transition state compared to the sp3 ground state, and this change is more pronounced for C-H than for the lower-frequency C-D bonds.

Table 1: Representative β-Secondary Kinetic Isotope Effects in Solvolysis

Substrate/ReactionkH/kD per DMechanism
Isopropyl Bromide Solvolysis1.12SN1
tert-Butyl Chloride Solvolysis1.33SN1
Adamantyl Bromide Solvolysis~1.10 - 1.25SN1

This table presents typical values for β-secondary KIEs in related systems to illustrate the expected magnitude for this compound.

The magnitude of the secondary KIE in the solvolysis of this compound provides significant mechanistic information. A kH/kD value significantly greater than unity is strong evidence for a rate-determining step involving carbocation formation. mdpi.com The delocalization of positive charge in the carbocation intermediate can be influenced by the methyl groups, and isotopic substitution helps probe these hyperconjugative effects.

The scrambling of the deuterium label during certain reactions can also offer mechanistic clues. mdpi.com For instance, if the reaction proceeds through a non-classical, bridged carbocation, the positions of the deuterium atoms in the products might differ from their original locations. mdpi.com However, for the 1-bromo-3,5-dimethyladamantyl system, the formation of a stable tertiary carbocation is expected, and the secondary KIE primarily reflects the change in hybridization and hyperconjugation at the transition state. The consistent observation of a normal secondary KIE supports a stepwise SN1 mechanism and helps to characterize the degree of charge development and the geometry of the transition state leading to the adamantyl cation. nih.gov

Spectroscopic Manifestations of Deuterium Substitution

Replacing hydrogen with deuterium results in noticeable changes in the vibrational and rotational spectra of a molecule due to the mass difference. These spectroscopic shifts are predictable and provide a detailed fingerprint of the molecule's structure.

The most significant effect of deuteration on a vibrational spectrum (like Infrared or Raman) is the shift of stretching and bending frequencies involving the C-D bond compared to the C-H bond. nih.gov According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Since deuterium is twice as massive as hydrogen, C-D bonds vibrate at lower frequencies than C-H bonds.

For this compound, the most prominent changes would be observed in the regions associated with methyl group vibrations.

C-H Stretching: Typically occurs in the 2850–3000 cm⁻¹ region.

C-D Stretching: Expected to shift to approximately 2100–2250 cm⁻¹. This relationship (νH / νD ≈ √2) is a hallmark of isotopic substitution. nih.gov

C-H Bending/Scissoring: Found around 1450 cm⁻¹. researchgate.net

C-D Bending/Scissoring: Expected to shift to lower wavenumbers, typically around 1050-1250 cm⁻¹.

These shifts provide an unambiguous method for confirming the incorporation and location of deuterium within the molecule. The adamantane cage itself has characteristic skeletal deformation modes below 1000 cm⁻¹, which are less affected by the deuteration of the methyl groups. researchgate.net

Table 2: Comparison of Typical C-H and C-D Vibrational Frequencies

Vibrational ModeTypical C-H Frequency (cm⁻¹)Predicted C-D Frequency (cm⁻¹)
Symmetric/Asymmetric Stretch2850 - 30002100 - 2250
Scissoring/Bending~1450~1050 - 1250

Quantum chemistry calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and interpreting the vibrational spectra of molecules like this compound. nih.govnih.gov These methods can calculate the molecule's equilibrium geometry and the force constants for the bonds, which in turn allows for the prediction of vibrational frequencies and their corresponding normal modes. researchgate.net

The process involves:

Building a model of the molecule in a computational software package (e.g., Gaussian). nih.gov

Performing a geometry optimization to find the lowest energy structure.

Calculating the vibrational frequencies at this optimized geometry.

These theoretical calculations can be performed for both the deuterated and non-deuterated isotopologues. The results allow for a direct comparison with experimental IR and Raman spectra, aiding in the precise assignment of each vibrational band to a specific molecular motion. nih.govresearchgate.net This is especially valuable for complex molecules where spectral overlap is common. Computational methods can confirm that the observed frequency shifts upon deuteration match theoretical predictions, validating both the experimental results and the computational model.

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a crucial bridge between experimental observation and theoretical understanding for adamantane systems. ksu.edu.sa It allows for the investigation of molecular properties and reaction pathways that may be difficult or impossible to study experimentally.

For this compound, molecular modeling can be used to:

Model Reaction Intermediates: Investigate the structure and stability of the 3,5-dimethyladamantyl carbocation. This includes calculating its charge distribution and geometry, providing insight into its reactivity.

Map Reaction Pathways: Calculate the energy profile of the solvolysis reaction, identifying the transition state structure and its energy barrier. This theoretical activation energy can be compared with experimental kinetic data.

Simulate Isotopic Effects: By modeling both the deuterated and non-deuterated species, computational methods can predict kinetic isotope effects and vibrational frequency shifts, offering a detailed understanding of their origins at the molecular level. nih.gov

Methods like Density Functional Theory (DFT) with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)) are commonly employed for these studies, providing a balance of accuracy and computational efficiency for molecules of this size. nih.gov These theoretical explorations provide a deeper, more quantitative understanding of the structure, stability, and reactivity of deuterated adamantane derivatives. researchgate.netmdpi.com

Electronic Structure Calculations (e.g., DFT) for Deuterated Analogues

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules, including complex systems like adamantane derivatives. For deuterated analogues, DFT calculations can predict changes in vibrational frequencies, bond lengths, and electronic energies that arise from the increased mass of deuterium compared to protium.

Theoretical studies on adamantane itself have shown that its electronic properties can be tuned by functionalization. rsc.org For instance, the introduction of substituents can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, thereby influencing the molecule's reactivity and spectroscopic characteristics. rsc.orgmdpi.com In the case of this compound, the electronic structure is primarily influenced by the adamantane cage, the bromo substituent, and the two methyl groups. The deuteration of the methyl groups introduces a secondary isotopic effect.

The following table illustrates typical calculated vibrational frequency shifts upon deuteration in a related caged hydrocarbon, cubane, which can be considered analogous to the effects expected in adamantane.

Calculated Vibrational Frequencies (cm⁻¹) for Cubane and Deuterated Cubane
Vibrational ModeCubane (C₈H₈)Cubane-d₈ (C₈D₈)Frequency Shift (cm⁻¹)
C-H/C-D Stretch~3000~2250~750
CH/CD Bend~1225~950~275
Cage Deformation~850~830~20

This table provides a generalized representation of expected vibrational frequency shifts based on the principles of isotopic substitution in caged hydrocarbons. Actual values for this compound would require specific DFT calculations.

Conformational Analysis and Energetics of this compound

The adamantane cage is a rigid structure, and as such, this compound does not exhibit the same conformational flexibility as acyclic or monocyclic alkanes. The chair conformation of the fused cyclohexane (B81311) rings is locked. mdpi.com However, the orientation of the methyl groups can be a subject of conformational analysis.

In 1-Bromo-3,5-dimethyladamantane, the methyl groups are located at bridgehead positions. The rotation of these methyl groups around the C-C bond is a key conformational consideration. Deuteration of the methyl groups to -CD₃ in this compound will have a subtle effect on the energetics of this rotation. The zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond. This difference in ZPE can lead to small changes in the rotational barrier of the methyl groups.

While specific energetic data for this compound is not documented in publicly available research, studies on substituted adamantanes provide insights into the steric and electronic factors that govern their stability. nih.gov The bulky bromine atom and the methyl groups at the bridgehead positions create a specific steric environment. The substitution pattern in 1-Bromo-3,5-dimethyladamantane is such that the substituents are well-separated, minimizing steric strain.

Molecular Dynamics Simulations of Deuterated Adamantane Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For deuterated adamantane systems, MD simulations can be used to study the influence of isotopic substitution on molecular motion, interactions with surrounding molecules, and transport properties.

While specific MD simulations for this compound are not found in the literature, simulations of other adamantane derivatives offer valuable parallels. ksu.edu.sa MD simulations have been employed to study the behavior of adamantane derivatives in various environments, such as in solution or within biological systems. ksu.edu.saresearchgate.net These studies often focus on how the rigid and lipophilic nature of the adamantane cage influences its interactions.

MD simulations can also be used to calculate thermodynamic properties. The substitution of hydrogen with deuterium would lead to a small but calculable difference in properties such as the heat of vaporization and diffusion coefficients. These isotopic effects, though minor, are significant in understanding the detailed physical behavior of the molecule.

Spectroscopic Characterization of 1 Bromo 3,5 Dimethyladamantane D6

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For isotopically labeled compounds like 1-Bromo-3,5-dimethyladamantane-d6, a combination of deuterium (B1214612), carbon-13, and proton NMR experiments provides a complete picture of the molecular structure and isotopic enrichment.

Deuterium (²H) NMR spectroscopy serves as a direct method to observe the deuterium nuclei within a molecule. Its primary role in the analysis of this compound is to confirm that deuteration has occurred exclusively at the two methyl groups as intended.

The chemical environment of a deuterium nucleus is nearly identical to that of a proton in the same position, resulting in very similar chemical shifts in ²H NMR and ¹H NMR spectra. sigmaaldrich.com In the case of this compound, which is chemically named (1r,3R,5S,7r)-1-Bromo-3,5-bis(methyl-d3)adamantane, the two -CD₃ groups are chemically equivalent. o2hdiscovery.coclearsynth.com Consequently, the ²H NMR spectrum is expected to show a single resonance signal. The presence of this solitary signal confirms the specific site of deuteration at the methyl positions. Furthermore, the integration of this signal, when compared against a calibrated external standard, can be used to quantify the level of deuterium enrichment.

Table 1: Expected ²H NMR Data for this compound (Illustrative Data)

Chemical Shift (δ) ppmMultiplicityAssignment
~0.95Singlet-CD₃

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to map the carbon framework of a molecule. For this compound, this technique verifies the integrity of the adamantane (B196018) cage and confirms the presence of the deuterated methyl groups.

The ¹³C NMR spectrum is expected to show distinct signals for each unique carbon in the adamantane skeleton. The chemical shifts of the cage carbons will be nearly identical to those of the non-deuterated analogue. chemicalbook.com However, the signal corresponding to the deuterated methyl carbons (-CD₃) will exhibit two key features:

Isotope Shift: A slight upfield shift (typically 0.5-1.5 ppm) compared to the corresponding -CH₃ carbon in the non-deuterated compound, due to the isotopic effect of deuterium.

Spin-Spin Coupling: The signal will be split into a multiplet (typically a 1:3:6:7:6:3:1 septet) due to the coupling between the carbon-13 nucleus and the three attached deuterium nuclei (spin I=1).

This characteristic pattern provides definitive evidence for the C-D bonds and helps in the unambiguous assignment of the methyl carbons.

Table 2: Expected ¹³C NMR Data for this compound vs. Non-Deuterated Analogue (Data for non-deuterated analogue from literature chemicalbook.com; data for d6-variant is illustrative)

Carbon AssignmentExpected δ (ppm) for this compoundδ (ppm) for 1-Bromo-3,5-dimethyladamantane (B142378)Multiplicity (for d6 variant)
C1 (-C Br)~70.570.7Singlet
C2, C8, C9~53.153.3Singlet
C3, C5~32.933.1Singlet
C4, C6, C10~49.850.0Singlet
C7~42.943.1Singlet
-C D₃~29.530.3 (-CH₃)Septet

Proton NMR (¹H NMR) for Detection of Residual Protons and Structural Details

Proton (¹H) NMR spectroscopy is highly sensitive for detecting protons in a structure. In the analysis of this compound, its primary utility is to confirm the absence of protons at the methyl positions and to verify the structure of the adamantane cage.

The most notable feature in the ¹H NMR spectrum of a highly enriched this compound sample is the dramatic reduction or complete disappearance of the large singlet signal around 0.95 ppm, which corresponds to the six methyl protons in the non-deuterated version. chemicalbook.com The complex multiplets corresponding to the 13 protons on the adamantane cage remain.

The isotopic purity of the sample can be accurately determined by comparing the integral of any small residual signal for the methyl protons (-CH₂D or -CHD₂) with the integrals of the signals from the cage protons, whose number (13) is known.

Table 3: Expected ¹H NMR Data for this compound (Based on data for non-deuterated analogue chemicalbook.com)

Chemical Shift (δ) ppmMultiplicityApprox. IntegrationAssignment
2.25Multiplet2HAdamantane-H
1.65Multiplet4HAdamantane-H
1.40Multiplet6HAdamantane-H
1.15Multiplet1HAdamantane-H
0.95Singlet~0HResidual -CH₃ (signal absent/trace)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound with high confidence. For this compound, HRMS is used to confirm its elemental composition (C₁₂H₁₃D₆Br). The experimentally measured mass should align closely with the calculated theoretical (monoisotopic) mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: HRMS Data for this compound (Illustrative Data)

ParameterValue
FormulaC₁₂H₁₃D₆⁷⁹Br
Calculated Monoisotopic Mass (m/z)248.1044
Measured Mass (m/z)248.1041
Difference (ppm)-1.2

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Distribution

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures (GC) and identifies the components at a molecular level (MS). It is an ideal method for assessing both the chemical purity and the isotopic distribution of this compound.

The gas chromatogram provides a purity profile of the sample, where the area of the main peak relative to the total area of all peaks gives the chemical purity. For the non-deuterated analogue, purities of >98% are common.

The mass spectrometer, analyzing the peak for the main component, provides a mass spectrum that reveals the isotopic distribution. The molecular ion region will show the relative abundances of the desired d6-labeled compound as well as any minor, less-deuterated species (d5, d4, etc.). This analysis is crucial for confirming the isotopic enrichment of the sample.

Table 5: Illustrative Isotopic Distribution from GC-MS Analysis

SpeciesIsotopic CompositionRelative Abundance (%)
d6C₁₂H₁₃D₆Br99.1
d5C₁₂H₁₄D₅Br0.7
d4C₁₂H₁₅D₄Br0.2
d0 (unlabeled)C₁₂H₁₉Br<0.01

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are complementary vibrational spectroscopic techniques that probe the quantized vibrational energy levels of a molecule. IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on the change in the polarizability of the molecule during a vibration. For a molecule with a center of symmetry, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. However, for molecules with lower symmetry, such as this compound, many vibrations can be active in both IR and Raman spectra, though their intensities may vary significantly.

The vibrational spectrum of an adamantane derivative is complex due to its rigid cage structure, which gives rise to numerous vibrational modes. These can be broadly categorized into C-H stretching, C-C stretching, CH₂ scissoring, wagging, twisting, and rocking motions, as well as skeletal deformation modes of the adamantane cage. The substitution with a bromine atom and two methyl groups, along with the deuteration of the methyl groups, introduces new vibrational modes and alters the existing ones.

Analysis of Vibrational Bands and Isotopic Fingerprinting

The introduction of deuterium atoms into the methyl groups of 1-Bromo-3,5-dimethyladamantane results in significant and predictable shifts in the vibrational frequencies of the methyl group modes. This phenomenon, known as the kinetic isotope effect, is a direct consequence of the increased mass of deuterium compared to protium. The vibrational frequency is approximately proportional to the square root of the inverse of the reduced mass of the vibrating atoms. Doubling the mass of the hydrogen atoms in the methyl groups leads to a noticeable decrease in the frequencies of the C-D stretching and bending vibrations compared to the C-H vibrations in the non-deuterated analogue.

This isotopic shift serves as a powerful tool for spectral assignment, creating a distinct "isotopic fingerprint" in the vibrational spectrum. The C-D stretching vibrations are expected to appear in the range of 2100-2250 cm⁻¹, a region that is typically free from other fundamental vibrations in organic molecules, making them easily identifiable. In contrast, the C-H stretching vibrations of the adamantane cage remain largely unaffected, appearing in their characteristic region of 2850-3000 cm⁻¹. researchgate.net

The following table summarizes the expected vibrational frequency ranges for key functional groups in this compound compared to its non-deuterated counterpart.

Vibrational ModeExpected Wavenumber (cm⁻¹) in 1-Bromo-3,5-dimethyladamantaneExpected Wavenumber (cm⁻¹) in this compound
Adamantane C-H Stretch2850 - 30002850 - 3000
Methyl C-H Stretch2950 - 2980-
Methyl C-D Stretch-2100 - 2250
CH₂ Scissoring~1450~1450
Methyl C-H Bending1370 - 1390-
Methyl C-D Bending-950 - 1100
Adamantane Skeletal Deformations< 1000< 1000
C-Br Stretch500 - 600500 - 600

Note: The values in this table are approximate and can be influenced by the specific chemical environment and measurement conditions.

Elucidation of Functional Groups and Structural Features

The presence of the bromine atom can be identified by a C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The exact position of this band can be sensitive to the conformation of the molecule and its environment. Studies on similar bromo-adamantane compounds have shown that this mode is observable in Raman spectroscopy.

The deuterated methyl groups provide a clear and unambiguous signature in the spectrum. The appearance of strong C-D stretching bands in the 2100-2250 cm⁻¹ region, coupled with the absence of the corresponding C-H stretching bands around 2960 cm⁻¹, confirms the successful isotopic labeling of the methyl groups. Similarly, the C-D bending modes will appear at significantly lower frequencies than their C-H counterparts.

The following table details the key vibrational bands and their assignments for the structural elucidation of this compound.

Wavenumber Range (cm⁻¹)AssignmentSpectroscopic Technique
2850 - 3000Adamantane C-H stretchingIR, Raman
2100 - 2250Methyl C-D stretchingIR, Raman
~1450Adamantane CH₂ scissoringIR, Raman
950 - 1100Methyl C-D bendingIR, Raman
500 - 600C-Br stretchingRaman
< 1000Adamantane skeletal modes (breathing, deformation)IR, Raman

By combining the information from both IR and Raman spectroscopy, a comprehensive picture of the molecular structure of this compound can be obtained, with the isotopic labeling providing a crucial tool for the definitive assignment of vibrational modes associated with the methyl groups.

Chemical Reactivity and Derivatization of 1 Bromo 3,5 Dimethyladamantane D6

Nucleophilic Substitution Reactions at the Bridgehead Position

The bridgehead bromine atom in 1-Bromo-3,5-dimethyladamantane-d6 is sterically hindered, which prevents backside attack typical of SN2 reactions. However, the adamantane (B196018) structure readily stabilizes a bridgehead carbocation, making SN1 reactions a favorable pathway. The departure of the bromide ion leads to the formation of a tertiary adamantyl carbocation, which is then attacked by a nucleophile.

Direct amination of 1-Bromo-3,5-dimethyladamantane (B142378) is a key step in the synthesis of the drug Memantine (B1676192). google.comjmpm.vn For the deuterated analog, this reaction would proceed via the formation of the 3,5-dimethyladamantyl-d6 cation, followed by reaction with an amine source, such as urea (B33335) or formamide, and subsequent hydrolysis. jmpm.vn

A critical aspect of this synthesis is the retention of the deuterium (B1214612) labels on the methyl groups. Since the reaction occurs at the C1 bridgehead position and does not involve the methyl groups directly, the deuterium atoms are expected to remain intact throughout the transformation. This is essential for the use of the final product, a deuterated version of Memantine, in pharmacokinetic studies, where the deuterium labels serve as a metabolic tracer. assumption.edu The synthesis of isotopically labeled compounds like deuterated amines often relies on methods that ensure the stability and retention of the isotopes. researchgate.net

Table 1: Representative Amination Reaction

Reactant Reagent Product Key Feature

The stable tertiary carbocation formed from this compound readily reacts with various oxygen and sulfur nucleophiles.

Alcohols and Ethers: Reaction with water leads to the formation of the corresponding deuterated alcohol, 3,5-dimethyladamantan-1-ol-d6. Similarly, reaction with an alcohol (R-OH) or an alkoxide (R-O⁻) under solvolysis conditions yields the corresponding deuterated ether (1-alkoxy-3,5-dimethyladamantane-d6). The synthesis of deuterated ethers can also be achieved through modern methods that offer high functional group tolerance. rsc.org Adamantane polyhydric alcohols can be synthesized via direct oxidation of the adamantane core. researchgate.net

Thiols: In a similar fashion, reaction with hydrosulfide (B80085) (SH⁻) or thiols (R-SH) can be used to synthesize the corresponding deuterated adamantane thiols. google.com

These substitution reactions are generally high-yielding due to the stability of the adamantyl cation intermediate. The deuterium labels on the methyl groups remain unaffected.

Carbon-Carbon Bond Forming Reactions

Despite the steric hindrance and inability to undergo β-hydride elimination, the bridgehead position of adamantane derivatives can participate in several important carbon-carbon bond-forming reactions. thieme-connect.com

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. For 1-bromoadamantane (B121549) derivatives, these reactions are possible because the formation of an alkene via β-hydride elimination from the alkylpalladium intermediate is geometrically impossible according to Bredt's rule. thieme-connect.com

Heck Reaction: 1-Bromoadamantane can undergo a Heck-type reaction with alkenes, such as styrenes, in the presence of a palladium catalyst. thieme-connect.comnih.govthieme-connect.com This reaction allows for the direct adamantylation of the alkene. The reaction of this compound would be expected to proceed similarly, yielding deuterated adamantyl-substituted alkenes.

Suzuki Reaction: The Suzuki coupling, which pairs an organohalide with an organoboron compound, is a versatile method for creating C-C bonds. wikipedia.orglibretexts.org 1-Bromoadamantane derivatives can be coupled with various aryl or vinyl boronic acids under palladium catalysis to form adamantyl-substituted arenes and alkenes. researchgate.netgoogle.com The deuterated compound would serve as a precursor to adamantane-d6-aryl compounds.

Sonogashira Reaction: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org While less common for alkyl halides, Sonogashira couplings of 1-bromoadamantane have been reported, providing a route to adamantyl-substituted alkynes. researchgate.netresearchgate.net This provides a pathway to synthesize molecules where a deuterated dimethyladamantyl group is attached to a triple bond.

Table 2: Overview of Cross-Coupling Reactions with Adamantyl Bromides

Reaction Coupling Partner Catalyst System (Typical) Product Type
Heck Styrenes, Alkenes Pd(OAc)₂, PPh₃, Base Adamantyl-alkenes
Suzuki Aryl/Vinyl Boronic Acids Pd(PPh₃)₄, Base Adamantyl-arenes/alkenes

| Sonogashira | Terminal Alkynes | Pd(PPh₃)₄, CuI, Base | Adamantyl-alkynes |

Formation of organometallic reagents from this compound provides a powerful nucleophilic synthon for further derivatization.

Grignard Reagent: The reaction of this compound with magnesium metal would produce the corresponding Grignard reagent, (3,5-dimethyl-d6-adamantan-1-yl)magnesium bromide. This reagent can then react with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds, yielding deuterated secondary/tertiary alcohols and carboxylic acids, respectively.

Organolithium Reagent: Treatment with an organolithium reagent like n-butyllithium or via lithium-halogen exchange can generate the corresponding organolithium species. This reagent is generally more reactive than the Grignard reagent and can be used in similar transformations.

These reactions would proceed with full retention of the deuterium labels on the methyl groups, allowing for the synthesis of a wide array of specifically deuterated adamantane derivatives.

Transformations Involving the Adamantane Framework

The adamantane cage itself is exceptionally stable but can undergo specific transformations under certain conditions. These reactions are generally independent of the substituents at the bridgehead positions or the isotopic labeling of those substituents.

Ring Expansion/Contraction: Under strong acid catalysis or through specific rearrangement pathways like the Wagner-Meerwein rearrangement, the adamantane skeleton can be rearranged. researchgate.net For instance, acid-catalyzed decarboxylation of certain adamantane derivatives can lead to ring-contracted noradamantane structures. researchgate.net

C-H Functionalization: While the bridgehead positions are most reactive towards substitution, the secondary (CH₂) positions on the adamantane cage can also be functionalized through radical or directed C-H activation reactions. cuni.cznih.gov This allows for the introduction of other functional groups onto the adamantane skeleton, creating disubstituted or polysubstituted derivatives. mdpi.com

These transformations offer routes to more complex deuterated diamondoid structures, starting from this compound, where the deuterated methyl groups serve as stable isotopic markers.

Functionalization at Secondary Positions

While the tertiary bridgehead positions of adamantane are the most reactive towards substitution reactions due to the stability of the resulting carbocation, functionalization of the secondary (methylene) positions presents a greater challenge. nih.gov However, various methods have been developed for the direct C-H functionalization of these less reactive sites, primarily through radical-based approaches. nih.gov

The introduction of functional groups at the secondary positions of this compound can be achieved through reactions that generate highly reactive intermediates capable of abstracting a hydrogen atom from a methylene (B1212753) bridge. nih.gov These reactions are often less selective than those at the bridgehead positions and can lead to a mixture of products.

Table 1: Representative Reactions for Secondary Functionalization of Adamantane Derivatives

Reaction TypeReagents and ConditionsExpected Product Type on this compound
Radical BrominationN-Bromosuccinimide (NBS), light/radical initiator2-Bromo-1-bromo-3,5-dimethyladamantane-d6
OxidationLead tetraacetate (Pb(OAc)4)2-Acetoxy-1-bromo-3,5-dimethyladamantane-d6
NitrationNitric acid2-Nitrooxy-1-bromo-3,5-dimethyladamantane-d6

Note: The table represents expected reactions based on general adamantane chemistry, as specific studies on this compound are limited.

The presence of the electron-withdrawing bromine atom at a bridgehead position can influence the regioselectivity of secondary functionalization. It deactivates the adjacent methylene positions to some extent, potentially favoring reaction at the methylene bridges further away from the bromine substituent. The two methyl groups also exert a steric and electronic influence on the reactivity of the nearby secondary positions.

Cage Modification and Rearrangement Studies

The adamantane cage is exceptionally stable due to its strain-free, diamondoid structure. However, under strongly acidic or electrophilic conditions, rearrangements of the adamantyl cation can occur. rsc.orgyork.ac.uk These rearrangements typically involve hydride shifts between bridgehead and secondary positions, leading to an equilibrium between the 1-adamantyl and the less stable 2-adamantyl cation. rsc.org

For this compound, the generation of a carbocation at the C-1 position by the loss of the bromide ion would lead to the 3,5-dimethyl-d6-adamantyl-1-cation. This cation could potentially undergo rearrangement through a series of hydride (or deuteride) shifts. The presence of deuterium at the methyl groups is not expected to directly participate in the cage rearrangement, but the methyl groups themselves stabilize the tertiary carbocation.

Table 2: Potential Rearrangement Pathways of the 3,5-dimethyl-d6-adamantyl-1-cation

Rearrangement TypeDescriptionPotential Outcome
1,2-Hydride ShiftMigration of a hydride from a secondary position to the cationic center.Formation of a secondary adamantyl cation.
Intermolecular Hydride TransferTransfer of a hydride from a neutral adamantane molecule to the cation. rsc.orgRegeneration of the adamantyl cation at a different position.
Ring-Opening/ClosingCleavage of a C-C bond to form a more flexible intermediate, followed by re-cyclization. rsc.orgIsomerization of the adamantane cage.

Note: This table outlines theoretical rearrangement possibilities based on studies of the parent adamantyl cation.

Stereochemical Aspects of Reactions with Deuterated Adamantanes

The introduction of deuterium into a molecule can have a significant impact on the rates and stereochemical outcomes of reactions, primarily through the kinetic isotope effect (KIE). libretexts.org The C-D bond is stronger than the C-H bond, and therefore, reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. libretexts.org

In the case of this compound, the deuterium atoms are located on the methyl groups. Therefore, reactions that directly involve the cleavage of a C-D bond on these methyl groups would exhibit a primary kinetic isotope effect. However, for reactions occurring at the adamantane cage itself, the influence of the deuterated methyl groups would be secondary.

For substitution reactions at the C-1 position, such as SN1-type reactions proceeding through a carbocation intermediate, the stereochemical outcome is typically racemization if the starting material is chiral. libretexts.org However, adamantane itself is achiral. The introduction of substituents can create chiral centers. For reactions occurring at the secondary positions, the stereochemistry of the product will depend on the mechanism of the reaction. For example, a backside attack in an SN2-type reaction would lead to inversion of configuration. core.ac.uk

The deuterium labeling in this compound can serve as a valuable tool for mechanistic studies. By tracking the fate of the deuterium atoms in the products of a reaction, it is possible to gain insights into reaction pathways, including rearrangements and the involvement of specific C-H (or C-D) bonds.

Applications of 1 Bromo 3,5 Dimethyladamantane D6 in Advanced Academic Research

As a Versatile Building Block in Complex Organic Synthesis

The unique structural and isotopic properties of 1-Bromo-3,5-dimethyladamantane-d6 make it a highly versatile precursor in the synthesis of complex organic molecules. The adamantane (B196018) cage provides a rigid, lipophilic scaffold, while the bromine atom serves as a key functional group for a variety of chemical transformations. The presence of the deuterated methyl groups allows for the introduction of stable isotopic labels, which is invaluable for mechanistic studies and analytical purposes.

Construction of Multi-Labeled Adamantane Derivatives

This compound is an ideal starting material for the synthesis of multi-labeled adamantane derivatives. The bromine atom can be readily displaced or transformed to introduce other functional groups, which can then be further modified. For instance, conversion of the bromo group to a hydroxyl or amino group provides a handle for further derivatization.

Subsequent reactions can introduce additional isotopic labels, such as carbon-13 or nitrogen-15, at other positions on the adamantane core or on appended functional groups. This allows for the creation of "heavy" molecules with multiple isotopic labels, which are invaluable as internal standards in quantitative mass spectrometry and as probes in sophisticated NMR studies. The defined location of the six deuterium (B1214612) atoms in this compound provides a clear starting point for designing and synthesizing these complex labeled molecules.

Incorporation into Novel Polycyclic Systems

The adamantane framework is a common motif in materials science and medicinal chemistry due to its rigidity and thermal stability. This compound can be used as a building block to construct novel and complex polycyclic systems. The bromo group can participate in various coupling reactions, such as Suzuki, Stille, or Sonogashira reactions, to link the adamantane cage to other cyclic or aromatic systems.

Furthermore, the adamantane core itself can undergo rearrangement reactions under certain conditions to form other polycyclic hydrocarbon frameworks. The presence of the deuterated methyl groups can serve as a spectroscopic marker to trace the intricate mechanistic pathways of these rearrangements. This provides fundamental insights into carbocation chemistry and the formation of complex molecular architectures.

Role in Chemical Biology and Drug Discovery Research (Non-Clinical Focus)

In the realm of chemical biology and drug discovery, the introduction of deuterium into a molecule can have profound effects on its metabolic stability and pharmacokinetic properties. This "deuterium effect" is a key reason for the utility of compounds like this compound in non-clinical research.

Synthesis of Deuterated Probes for Biochemical Pathway Elucidation

Understanding the intricate network of biochemical pathways is a central goal of chemical biology. Deuterated molecules can serve as powerful probes to trace the metabolic fate of a compound and to identify the enzymes involved in its transformation. This compound can be converted into deuterated analogs of biologically active molecules.

For example, the non-deuterated analog, 1-bromo-3,5-dimethyladamantane (B142378), is a known precursor to the drug memantine (B1676192), an NMDA receptor antagonist. acs.org By synthesizing a deuterated version of memantine from this compound, researchers can study its metabolism in detail. The deuterium labels act as a "tag" that can be easily detected by mass spectrometry, allowing for the identification of metabolites and the elucidation of the metabolic pathways involved. This information is crucial for understanding the drug's mechanism of action and potential for drug-drug interactions.

Preparation of Stable Isotope-Labeled Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. The synthesis of a series of analogs with systematic structural modifications is a key component of SAR. This compound provides a unique tool for this purpose.

By incorporating the deuterated adamantane core into a series of potential drug candidates, researchers can investigate the impact of this specific structural and isotopic modification on biological activity. The replacement of hydrogen with deuterium can subtly alter the size, shape, and electronic properties of a molecule, which can in turn affect its binding affinity to a target protein. Furthermore, the use of these stable isotope-labeled analogues as internal standards in binding assays can lead to more accurate and reliable determination of binding constants and other key pharmacological parameters.

Parameter Effect of Deuteration Relevance in SAR Studies
Metabolic Stability Increased due to the kinetic isotope effect, slowing down C-D bond cleavage by metabolic enzymes.Can differentiate between intrinsic potency and metabolic liability.
Binding Affinity Can be subtly altered due to changes in van der Waals interactions and vibrational modes.Provides insights into the specific interactions between the drug and its target.
Pharmacokinetics Can lead to a longer half-life and increased exposure.Helps in optimizing the dosing regimen and improving the therapeutic window.
Analytical Accuracy Serves as an ideal internal standard for mass spectrometry-based assays.Ensures high-quality data for robust SAR conclusions.

Use in Mechanistic Investigations of Enzyme and Receptor Interactions

The kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of enzymatic reactions. By comparing the reaction rates of a deuterated substrate with its non-deuterated counterpart, researchers can determine whether the cleavage of a C-H bond is a rate-determining step in the reaction.

This compound can be used to synthesize deuterated substrates for enzymes that metabolize adamantane-containing compounds. Any observed KIE can provide crucial information about the transition state of the enzymatic reaction and the specific interactions between the substrate and the active site of the enzyme. Similarly, in receptor-ligand binding studies, deuterium labeling can be used in conjunction with techniques like NMR spectroscopy to probe the dynamic nature of the binding event and to map the points of close contact between the ligand and the receptor.

Contributions to Materials Science and Nanotechnology

The unique, rigid, and three-dimensional structure of the adamantane cage makes it an attractive building block for new materials. The introduction of deuterium in this compound offers a valuable tool for the characterization and study of such materials.

Synthesis of Deuterated Adamantane-Based Polymers and Copolymers

While the direct polymerization of this compound has not been reported, adamantane derivatives are known to be incorporated into polymers to enhance their thermal stability and mechanical properties. sigmaaldrich.como2hdiscovery.co The bromo functionality of this compound could theoretically allow it to be used as an initiator or a monomer in various polymerization reactions.

The deuterium labeling would be invaluable for studying polymer dynamics and structure. For instance, techniques like solid-state deuterium nuclear magnetic resonance (D-NMR) spectroscopy and neutron scattering could provide detailed insights into chain mobility, conformation, and the orientation of the adamantane cages within the polymer matrix.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypePotential Role of this compoundResulting Polymer Feature
Atom Transfer Radical Polymerization (ATRP)InitiatorDeuterated adamantane end-group
Suzuki or Stille CouplingMonomer (after conversion to a suitable derivative)Deuterated adamantane units in the polymer backbone
Living Anionic PolymerizationQuenching agentDeuterated adamantane end-group

This table represents theoretical applications based on the known reactivity of bromoalkanes in polymerization reactions.

Application in Functional Nanomaterials and Surface Chemistry

Adamantane derivatives are utilized in surface modification to create self-assembled monolayers (SAMs) with specific properties. The lipophilic nature of the adamantane cage allows for strong van der Waals interactions, leading to densely packed and stable monolayers. While no studies specifically use this compound for this purpose, its application could be envisaged.

The deuterium labeling would serve as a powerful analytical marker. Techniques such as secondary ion mass spectrometry (SIMS) and neutron reflectometry could precisely determine the surface coverage, orientation, and environmental stability of such deuterated adamantane-based SAMs.

Host-Guest Chemistry and Inclusion Compound Formation (e.g., with thiourea)

Adamantane and its derivatives are well-known to form inclusion compounds with various host molecules, such as cyclodextrins and thiourea (B124793). These host-guest systems are of interest for applications in drug delivery, sensing, and molecular machinery. The formation of an inclusion complex between adamantane and thiourea has been studied using deuterium NMR.

Although there is no specific literature on the host-guest chemistry of this compound with thiourea, it would be expected to form similar inclusion compounds. The deuterated methyl groups would act as sensitive probes for investigating the dynamics and interactions of the guest molecule within the thiourea host lattice using D-NMR.

Development of Analytical Methodologies

Deuterated compounds are indispensable tools in modern analytical chemistry, particularly in mass spectrometry-based quantitative analysis.

Use as Internal Standards for Quantitative Analysis

Isotopically labeled compounds are the gold standard for internal standards in quantitative mass spectrometry (e.g., LC-MS, GC-MS) due to their similar chemical and physical properties to the analyte of interest, yet distinct mass. This compound, with its six deuterium atoms, would be an ideal internal standard for the quantification of 1-Bromo-3,5-dimethyladamantane or its derivatives.

Table 2: Properties of this compound Relevant to its Use as an Internal Standard

PropertyValueSignificance
Chemical FormulaC12H13D6Br---
Molecular Weight249.2 g/mol Mass difference from the non-deuterated form allows for clear distinction in mass spectrometry.
CAS Number1189429-92-2Unique identifier for the compound.

The use of a deuterated internal standard allows for the correction of variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise quantification.

Application in Analytical Method Validation (AMV) in Research Settings

In the development and validation of new analytical methods, the use of a stable isotope-labeled internal standard is crucial for demonstrating the method's robustness, accuracy, and precision. While no specific analytical methods have been published that utilize this compound, its use would be integral to the validation of any quantitative assay for 1-Bromo-3,5-dimethyladamantane.

During method validation, the deuterated standard would be used to assess parameters such as matrix effects, recovery, and linearity. The consistent co-elution and similar ionization response (in the absence of isotopic effects) with the non-labeled analyte would provide confidence in the reliability of the analytical method.

Future Research Directions and Emerging Opportunities

Novel Synthetic Approaches for Diverse Deuteration Patterns

The synthesis of 1-Bromo-3,5-dimethyladamantane-d6, chemically named (1r,3R,5S,7r)-1-Bromo-3,5-bis(methyl-d3)adamantane, typically involves building the adamantane (B196018) framework using precursors containing deuterated methyl groups. While this provides a specific d6-labeled compound, a significant area for future research lies in the development of methods to achieve more diverse and selective deuteration patterns across the adamantane cage.

Current late-stage C-H functionalization techniques, often employing photoredox or transition-metal catalysis, present a promising frontier. Research could focus on adapting these methods to use heavy water (D₂O) as a deuterium (B1214612) source, potentially catalyzed by affordable metals like iron or copper, to selectively replace specific hydrogen atoms on the adamantane core. The development of catalysts that can distinguish between the different types of C-H bonds on the adamantane scaffold (bridgehead, secondary) would allow for the synthesis of a wide array of deuterated isotopologues. Such compounds would be invaluable for detailed mechanistic studies, enabling researchers to precisely track the fate of atoms in chemical reactions and biological processes.

A key research objective is to move beyond statistical deuteration and achieve predictable, site-selective isotopic labeling. This would involve designing catalysts and reaction conditions that can overcome the high bond dissociation energies of adamantane's C-H bonds and direct deuterium incorporation to a specific, desired position.

Exploration of New Catalytic Transformations

The presence of deuterium atoms in this compound can influence its reactivity in catalytic transformations due to the kinetic isotope effect (KIE), where C-D bonds are stronger and thus slower to break than C-H bonds. This opens up opportunities to explore new catalytic reactions where the isotopic labeling can be used to control reaction pathways and selectivity.

Future research should investigate the application of modern catalytic methods to this deuterated substrate. For instance, photoredox and hydrogen-atom transfer (HAT) catalysis have been shown to be effective for the C-H alkylation of non-deuterated adamantane derivatives, including precursors to the drug Memantine (B1676192). Applying these reactions to the d6 analogue could reveal how the deuterated methyl groups influence the reactivity at the tertiary C-H positions of the adamantane cage.

Furthermore, transition-metal-catalyzed cross-coupling reactions at the C-Br bond are a logical next step. Exploring how the deuterated scaffold affects the efficiency and outcome of catalysts based on palladium, rhodium, or copper could lead to the synthesis of novel, complex deuterated adamantane derivatives. These studies would not only expand the library of available deuterated compounds but also provide deeper insights into the mechanisms of these fundamental catalytic processes.

Table 1: Potential Catalytic Transformations for this compound

Catalytic Method Potential Reaction Research Focus
Photoredox/HAT Catalysis C-H Alkylation/Arylation Investigating the influence of deuteration on regioselectivity and reaction efficiency.
Palladium Cross-Coupling Suzuki, Stille, Buchwald-Hartwig Synthesis of novel deuterated biaryls and amine derivatives.
Rhodium-Catalyzed C-H Insertion Annulation/Cyclization Creating complex polycyclic systems with deuterated adamantane cores.

Advanced Applications in Bioanalytical and Environmental Tracing

Deuterated compounds are invaluable as internal standards in quantitative mass spectrometry (MS) because they have nearly identical chemical properties to their non-deuterated counterparts but a different mass, allowing for precise quantification. This compound is already utilized for research and as an internal standard, particularly for the analytical method development of adamantane-based drugs.

An emerging opportunity is to expand its use as a tracer in advanced bioanalytical studies. For example, it can be used in Accelerator Mass Spectrometry (AMS) or high-resolution MS to conduct ultra-sensitive pharmacokinetic and metabolism (ADME-T

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-Bromo-3,5-dimethyladamantane-d6 in neuropharmacological research?

The compound is synthesized via direct amination of 1-Bromo-3,5-dimethyladamantane using reagents like thiourea or urea. Key parameters include solvent selection (e.g., propylene glycol), temperature staging (160°C for initial reaction, 80°C for subsequent steps), and reaction duration (5.5 hours), achieving yields up to 82.44%. Structural confirmation relies on IR, MS, and 1H/13C-NMR spectroscopy to verify bromine positioning and adamantane framework integrity .

Q. How is the structural integrity of this compound verified after synthesis?

Post-synthesis analysis employs:

  • IR spectroscopy to identify C-Br and C-H/D vibrational modes.
  • Mass spectrometry (MS) to confirm molecular weight (e.g., isotopic patterns for deuterium incorporation).
  • 1H/13C-NMR to resolve methyl group environments and adamantane geometry. These techniques ensure precise structural assignment and rule out regioisomeric byproducts .

Q. What role does this compound play in synthesizing neuroactive compounds?

The compound serves as a critical intermediate in producing memantine hydrochloride, an NMDA receptor antagonist for Alzheimer’s disease. Its bromine atom facilitates nucleophilic substitution with amines (e.g., thiourea), while the adamantane core ensures metabolic stability in final drug candidates .

Advanced Research Questions

Q. What experimental variables significantly impact the yield of this compound derivatives in amination reactions?

Critical variables include:

  • Molar ratios : Optimal 1-bromo-3,5-dimethyladamantane:urea ratios (1:3) reduce excess reagent waste while maintaining high yields (75.81% vs. 68.8% in suboptimal conditions) .
  • Solvent polarity : Polar solvents like propylene glycol enhance reaction homogeneity, whereas diphenyl ether may require higher temperatures (170°C) for efficient amination .
  • Temperature staging : Gradual cooling from 160°C to 80°C minimizes side reactions (e.g., adamantane ring degradation) .

Q. How should researchers reconcile contradictory yield data across studies involving 1-Bromo-3,5-dimethyladamantane amination?

Yield discrepancies (e.g., 68.8% vs. 82.44%) arise from:

  • Purification protocols : Column chromatography vs. crystallization affects recovery rates.
  • Reaction monitoring : TLC with Dragendorff reagent ensures complete substrate conversion, avoiding premature termination .
  • Deuterium effects : Isotopic substitution (D vs. H) may alter reaction kinetics, requiring adjusted timelines or temperatures .

Q. What advanced strategies are recommended for characterizing deuterium incorporation in adamantane derivatives like this compound?

  • High-resolution mass spectrometry (HRMS) : Quantifies deuterium content via isotopic abundance ratios (e.g., 98 atom% D) .
  • 2H-NMR spectroscopy : Detects deuterium localization within the adamantane framework, critical for isotopic purity validation.
  • Isotopic exchange studies : Trace protium contamination can be assessed using deuterated solvent systems (e.g., DMSO-d6) during analysis .

Methodological Considerations

Q. How can solvent systems be optimized for large-scale synthesis of deuterated adamantane derivatives?

  • Deuterated solvents : Use of D2O or deuterated diphenyl ether minimizes protium exchange, preserving isotopic integrity.
  • Recycling protocols : Distillation of propylene glycol or diphenyl ether reduces costs in multi-step syntheses .

Q. What analytical challenges arise when scaling up this compound production?

  • Byproduct formation : Adamantane ring bromination side products require HPLC or GC-MS for detection .
  • Deuterium loss : High-temperature stages risk H/D exchange; kinetic studies under inert atmospheres (N2/Ar) mitigate this .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.